molecular formula C4H10N2OS B12852465 2-Mercaptobutanehydrazide

2-Mercaptobutanehydrazide

Cat. No.: B12852465
M. Wt: 134.20 g/mol
InChI Key: DTLZNUAUGVXRAQ-UHFFFAOYSA-N
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Description

2-Mercaptobutanehydrazide is an organic compound with the molecular formula C4H10N2S It is a derivative of hydrazide, characterized by the presence of a mercapto group (-SH) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobutanehydrazide typically involves the reaction of butanehydrazide with thiol-containing reagents. One common method is the reaction of butanehydrazide with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptobutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted hydrazides and thiols.

Scientific Research Applications

2-Mercaptobutanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Mercaptobutanehydrazide involves its interaction with molecular targets through its mercapto and hydrazide groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The compound can also chelate metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.

    2-Mercaptobenzoxazole: Used as a scaffold in medicinal chemistry for the development of enzyme inhibitors.

    2-Mercaptobenzimidazole: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

Uniqueness: 2-Mercaptobutanehydrazide is unique due to its specific structure, which combines the properties of both mercapto and hydrazide groups. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its analogs. Its versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

2-sulfanylbutanehydrazide

InChI

InChI=1S/C4H10N2OS/c1-2-3(8)4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7)

InChI Key

DTLZNUAUGVXRAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NN)S

Origin of Product

United States

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